molecular formula C22H24N4O3S B2888963 N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide CAS No. 941250-11-9

N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

Cat. No.: B2888963
CAS No.: 941250-11-9
M. Wt: 424.52
InChI Key: WQXYIQMJGSAGGV-UHFFFAOYSA-N
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Description

N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a butylamino group, a cyano group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Butylamino Group: The butylamino group can be introduced via nucleophilic substitution reactions, where a butylamine reacts with a suitable leaving group on the oxazole ring.

    Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the oxazole derivative in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as cyano or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and reactivity. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Biological Research: Researchers investigate the compound’s effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.

    Chemical Biology: The compound is used as a tool to study biochemical pathways and molecular mechanisms in living organisms.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential for diverse scientific applications.

Properties

IUPAC Name

N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-3-4-14-24-22-20(15-23)25-21(29-22)18-10-12-19(13-11-18)30(27,28)26(2)16-17-8-6-5-7-9-17/h5-13,24H,3-4,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXYIQMJGSAGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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